Ethanesulfonyl isocyanate
Description
Ethanesulfonyl isocyanate (CAS: 14604-85-4) is an organosulfur compound with the molecular formula C₃H₅NO₃S. Its structure comprises an ethanesulfonyl group (–SO₂–C₂H₅) bonded to an isocyanate (–N=C=O) moiety. This compound is characterized by its dual reactivity: the sulfonyl group imparts electron-withdrawing effects, while the isocyanate group enables nucleophilic reactions with hydroxyl or amine groups, forming urethane or urea linkages, respectively . This compound is utilized in specialized syntheses, particularly in polymer chemistry and adhesives, where its balance of reactivity and stability is advantageous.
Properties
IUPAC Name |
N-(oxomethylidene)ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3S/c1-2-8(6,7)4-3-5/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWQPYSIXMKRKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanesulfonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of ethanesulfonyl chloride with potassium cyanate. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods: In industrial settings, this compound is produced by reacting ethanesulfonyl chloride with sodium cyanate. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Ethanesulfonyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form sulfonylureas and sulfonylcarbamates.
Addition Reactions: Can add to double bonds in alkenes and alkynes, forming sulfonylated products.
Hydrolysis: Reacts with water to produce ethanesulfonic acid and carbon dioxide.
Common Reagents and Conditions:
Amines: React with this compound under mild conditions to form sulfonylureas.
Alcohols: React in the presence of a base to form sulfonylcarbamates.
Water: Hydrolysis occurs readily at room temperature.
Major Products:
Sulfonylureas: Formed from the reaction with amines.
Sulfonylcarbamates: Formed from the reaction with alcohols.
Ethanesulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
Organic Synthesis
ESI serves as a crucial intermediate in the synthesis of diverse organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the formation of:
- Ureas : Synthesized through nucleophilic addition with amines.
- Carbamates : Formed via reactions with alcohols.
- Sulfonamides : Created by substituting the sulfonyl group with amines.
Medicinal Chemistry
In medicinal chemistry, ESI has been utilized to develop new therapeutic agents. Its ability to react with various nucleophiles facilitates the creation of biologically active compounds. For instance, studies have shown that derivatives formed from ESI exhibit significant biological activity, indicating potential applications in drug development.
Material Science
ESI is employed in material science for the preparation of polymers with specific properties. The compound's reactivity contributes to the development of materials that can be tailored for particular applications, such as coatings and adhesives.
Reactivity with Amines
A study demonstrated the reaction of ESI with various amines to produce sulfonamides. The optimized reaction conditions resulted in high yields and selectivity, with the synthesized sulfonamides showing notable antibacterial activity against specific strains, suggesting their potential as antibiotic agents.
| Reaction Type | Reactants | Products | Observations |
|---|---|---|---|
| Nucleophilic Addition | ESI + Amines | Sulfonamides | Significant antibacterial activity observed |
Synthesis of Ureas
Research highlighted the use of ESI in synthesizing ureas through nucleophilic addition reactions with primary and secondary amines. The resulting ureas demonstrated promising enzyme inhibition properties, indicating their potential as therapeutic agents.
| Reaction Type | Reactants | Products | Observations |
|---|---|---|---|
| Nucleophilic Addition | ESI + Amines | Ureas | Promising enzyme inhibition results |
Health and Safety Considerations
While ESI has beneficial applications, it is essential to consider safety measures due to its reactivity and potential health risks associated with isocyanates. Proper handling protocols should be implemented to minimize exposure risks during laboratory and industrial applications.
Mechanism of Action
The mechanism of action of ethanesulfonyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group reacts with nucleophilic sites on molecules, forming stable covalent bonds. This reactivity is exploited in various chemical syntheses and modifications of biomolecules. The sulfonyl group enhances the compound’s electrophilicity, making it a potent reagent in organic transformations.
Comparison with Similar Compounds
Structural and Chemical Properties
The reactivity and applications of sulfonyl isocyanates depend on their substituents. Key analogs include:
| Compound | Molecular Formula | CAS Number | Key Substituent | Reactivity Profile |
|---|---|---|---|---|
| Ethanesulfonyl isocyanate | C₃H₅NO₃S | 14604-85-4 | –SO₂–C₂H₅ (alkyl) | Moderate reactivity; balanced solubility |
| p-Toluenesulfonyl isocyanate | C₈H₇NO₃S | 4083-64-1 | –SO₂–C₆H₄–CH₃ (aryl) | High reactivity; poor solubility in polar solvents |
| Chlorosulfonyl isocyanate | ClSO₂NCO | 1189-71-5 | –SO₂–Cl | Highly reactive; corrosive |
| Fluorosulfonyl isocyanate | FSO₂NCO | 1495-51-8 | –SO₂–F | Extreme reactivity; used in fluorinated polymers |
| Benzenesulfonyl isocyanate | C₇H₅NO₃S | 981-15-7 | –SO₂–C₆H₅ (aryl) | Similar to p-toluenesulfonyl; lower cost |
| Trimethylsilyl isocyanate | C₄H₉NOSi | 1118-02-1 | –Si(CH₃)₃ | Silane-modified; moisture-sensitive |
Key Observations :
- Electron-withdrawing groups (e.g., –Cl, –F) enhance isocyanate reactivity by polarizing the –NCO group, making it more electrophilic. For example, chlorosulfonyl isocyanate is highly reactive but requires careful handling due to corrosivity .
- Aromatic sulfonyl groups (e.g., p-toluenesulfonyl, benzenesulfonyl) reduce solubility in polar solvents compared to alkyl analogs like this compound .
- Trimethylsilyl isocyanate exhibits unique silicon-based reactivity, enabling silane coupling in adhesives but requiring anhydrous conditions .
Application-Specific Performance
- Adhesives :
- Polymer Modification :
Biological Activity
Ethanesulfonyl isocyanate (ESI) is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of ESI, synthesizing findings from diverse research studies, case reports, and experimental data.
Chemical Structure and Properties
This compound is characterized by the presence of an isocyanate functional group () attached to an ethanesulfonyl moiety. The electrophilic nature of the isocyanate group makes ESI reactive towards nucleophiles, which can lead to various biological interactions.
- Electrophilic Reactivity : The electrophilic carbon in the isocyanate group allows for nucleophilic attacks from various biological molecules, including amino acids and proteins. This reactivity can modify proteins and potentially lead to altered biological functions .
- Sensitization and Allergic Reactions : Exposure to isocyanates, including ESI, has been associated with respiratory sensitization and asthma. Studies have shown that skin contact with isocyanates can lead to sensitization, which may trigger asthmatic responses upon subsequent inhalation exposure .
Case Studies
- Occupational Exposure : A case-referent study indicated that workers exposed to low concentrations of isocyanates developed occupational asthma. The study highlighted the relationship between exposure levels and the incidence of respiratory diseases, emphasizing the need for protective measures in occupational settings .
- Neonatal Sensitization : Research conducted in neonatal intensive care units (NICUs) has raised concerns about dermal exposure to medical devices containing isocyanates, which may predispose infants to allergic reactions and asthma later in life .
Table 1: Biological Activities of this compound
Table 2: Case Studies on Isocyanate Exposure
Q & A
Q. What analytical standards ensure compliance with occupational exposure limits for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
